molecular formula C21H24N4O B7169419 N-[4-[2-(dimethylamino)ethyl]phenyl]-3-(imidazol-1-ylmethyl)benzamide

N-[4-[2-(dimethylamino)ethyl]phenyl]-3-(imidazol-1-ylmethyl)benzamide

Cat. No.: B7169419
M. Wt: 348.4 g/mol
InChI Key: FGLWFEMOGUCKJQ-UHFFFAOYSA-N
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Description

N-[4-[2-(dimethylamino)ethyl]phenyl]-3-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both imidazole and benzamide moieties suggests that it may exhibit diverse biological activities.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)ethyl]phenyl]-3-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-24(2)12-10-17-6-8-20(9-7-17)23-21(26)19-5-3-4-18(14-19)15-25-13-11-22-16-25/h3-9,11,13-14,16H,10,12,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLWFEMOGUCKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(dimethylamino)ethyl]phenyl]-3-(imidazol-1-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction. This often involves the reaction of a carboxylic acid derivative with an amine in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Dimethylaminoethyl Group: This step can be achieved through nucleophilic substitution reactions where a halogenated precursor reacts with dimethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the benzamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It can serve as a probe to study cellular processes and pathways, given its ability to interact with biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[4-[2-(dimethylamino)ethyl]phenyl]-3-(imidazol-1-ylmethyl)benzamide would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor antagonists by binding to the active site or allosteric sites of proteins. The benzamide moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[2-(dimethylamino)ethyl]phenyl]-3-(pyridin-2-ylmethyl)benzamide: Similar structure but with a pyridine ring instead of an imidazole ring.

    N-[4-[2-(dimethylamino)ethyl]phenyl]-3-(triazol-1-ylmethyl)benzamide: Contains a triazole ring instead of an imidazole ring.

Uniqueness

N-[4-[2-(dimethylamino)ethyl]phenyl]-3-(imidazol-1-ylmethyl)benzamide is unique due to the specific combination of functional groups that may confer distinct biological activities and chemical reactivity. The presence of the imidazole ring is particularly noteworthy as it is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which can be crucial for its biological activity.

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